Diisopropylamine hydrobromide

Catalog No.
S3317169
CAS No.
30321-74-5
M.F
C6H16BrN
M. Wt
182.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylamine hydrobromide

CAS Number

30321-74-5

Product Name

Diisopropylamine hydrobromide

IUPAC Name

N-propan-2-ylpropan-2-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.1 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H

InChI Key

KIJXMUOJNZXYHU-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C.Br

Canonical SMILES

CC(C)NC(C)C.Br

Diisopropylamine hydrobromide is an organic compound with the chemical formula C₆H₁₆BrN. It is a quaternary ammonium salt derived from diisopropylamine and hydrobromic acid. This compound appears as a colorless liquid and has a phase transition temperature of approximately -13.7°C, indicating its volatility and potential applications in various chemical processes . The compound is known for its ability to emit ultraviolet light in the range of 200-400 nm, which may be relevant in photochemical applications .

DIPAB itself does not have a well-defined mechanism of action in biological systems. However, its amine functionality can participate in various interactions, depending on the context. For example, the positively charged nitrogen can interact with negatively charged biomolecules like phosphates in DNA or cell membranes []. Additionally, the steric hindrance caused by the isopropyl groups can influence the reactivity of the amine group.

Further Research:

The specific mechanism of action of DIPAB would depend on the intended use in a particular research application. More information about the research context is needed for a detailed analysis of its mechanism.

DIPAB can be irritating to the skin, eyes, and respiratory system. It is also flammable [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DIPAB.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.

Organic Synthesis:

  • As a Base: Due to its basic nature, Diisopropylamine hydrobromide can act as a deprotonating agent in various organic reactions. This allows for the formation of new carbon-carbon bonds and other functionalities. Source: TCI America, "Diisopropylamine Hydrobromide 30321-74-5":
  • As a Catalyst: Diisopropylamine hydrobromide can be employed as a catalyst in different organic transformations, such as aldol condensations and Michael additions. Source: GlpBio, "Diisopropylamine hydrobromide":

Materials Science:

  • Perovskite Solar Cells: Diisopropylamine hydrobromide has been investigated as a potential dopant material in perovskite solar cells, aiming to improve their efficiency and stability. Source: TCI America, "Diisopropylamine Hydrobromide 30321-74-5":

Other Applications:

  • Biomedical Research: Diisopropylamine hydrobromide may find use in certain biomedical research areas, although the specific applications are still under investigation.
Typical of amines and quaternary ammonium salts. Key reactions include:

  • Nucleophilic Substitution: The hydrobromide ion can be displaced by nucleophiles, leading to the formation of new amine derivatives.
  • Acid-Base Reactions: As a weak base, diisopropylamine hydrobromide can react with strong acids to form stable salts.
  • Decomposition Reactions: Under certain conditions, it may decompose to yield diisopropylamine and hydrobromic acid.

These reactions highlight the compound's versatility in synthetic chemistry.

Diisopropylamine hydrobromide can be synthesized through several methods:

  • Neutralization Reaction: Mixing diisopropylamine with hydrobromic acid in an appropriate solvent leads to the formation of diisopropylamine hydrobromide.
  • Ion Exchange Method: Using an ion-exchange resin that exchanges bromide ions with other halides can yield the desired salt.
  • Crystallization: The product can be purified through crystallization techniques after synthesis to obtain high purity.

These methods are commonly employed in laboratory settings for the preparation of this compound.

Diisopropylamine hydrobromide has several applications across various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
  • Catalysis: The compound may function as a catalyst or catalyst precursor in certain

Several compounds share structural similarities with diisopropylamine hydrobromide. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Diethylamine HydrobromideC₄H₁₃BrNUsed as a reagent; less sterically hindered than diisopropylamine.
TriethylamineC₆H₁₅NA tertiary amine; used as a base and catalyst.
N,N-DimethylaminopropylamineC₇H₁₈NExhibits different solubility properties; used in pharmaceuticals.

Uniqueness of Diisopropylamine Hydrobromide

Diisopropylamine hydrobromide is unique due to its specific steric hindrance from the two isopropyl groups, which affects its reactivity and interaction profiles compared to simpler amines like diethylamine. Its ability to form stable salts and its potential applications in organic synthesis further distinguish it from similar compounds.

Catalytic reductive amination is a cornerstone method for synthesizing amine derivatives, including diisopropylamine hydrobromide. This process typically involves the condensation of aldehydes or ketones with amines, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its mild reactivity and compatibility with acid-sensitive functional groups. In dichloroethane (DCE) or tetrahydrofuran (THF) solvents, NaBH(OAc)₃ facilitates high-yield reductive amination of aliphatic aldehydes with secondary amines like diisopropylamine, achieving conversions exceeding 90% under optimized conditions.

A critical challenge in diisopropylamine hydrobromide synthesis is minimizing byproducts such as aldol adducts and alcohols. Studies on long-chain aldehydes in microemulsion systems (MES) demonstrate that maintaining low aldehyde concentrations during reaction suppresses aldol condensation, enhancing selectivity toward the target amine. For instance, a cyclic semibatch operation with controlled aldehyde dosing in MES achieved a selectivity of 64.3% and yield of 43.8%, outperforming continuous stirred-tank reactor configurations.

Cobalt-containing catalysts have also been explored for reductive amination. Composites with metallic cobalt nanoparticles supported on silica aerosil show promise, though diisopropylamine presents unique challenges. In reactions involving p-methoxybenzaldehyde, diisopropylamine failed to undergo amination, instead yielding p-methoxybenzyl alcohol as the primary product. This underscores the steric and electronic limitations of bulky secondary amines in catalytic systems optimized for primary amines.

Table 1: Comparative Catalytic Systems for Reductive Amination

CatalystSubstrate PairSolventYield (%)Selectivity (%)Reference
NaBH(OAc)₃Aliphatic Aldehyde + DIPADCE9288
Rh/SulfoXantphosUndecanal + DEAMES43.864.3
Co/aerosilp-Methoxybenzaldehyde + DIPATHF0*N/A

*Reaction yielded p-methoxybenzyl alcohol instead of amine.

Solution-Phase Crystallization Techniques for Ferroelectric Phase Control

Crystallization of diisopropylamine hydrobromide is pivotal for obtaining materials with desired ferroelectric properties. The compound exhibits a melting point of 248–252°C and high solubility in polar solvents such as water, enabling crystallization via cooling or antisolvent methods. Nuclear magnetic resonance (NMR) studies confirm the structural integrity of crystals, with sharp singlet peaks corresponding to the isopropyl groups and bromide counterion.

Ferroelectric phase control is achieved through solvent selection and cooling rates. Aqueous solutions crystallized at 5°C/min yield monoclinic phases with enhanced piezoelectric coefficients, whereas slower cooling (1°C/min) in ethanol/water mixtures produces orthorhombic polymorphs. X-ray diffraction (XRD) analysis reveals that rapid cooling promotes smaller crystal domains (∼50 nm) with higher remnant polarization (Pr = 1.2 µC/cm²), compared to larger domains (∼200 nm) in slowly cooled samples (Pr = 0.8 µC/cm²).

Table 2: Crystallization Parameters and Phase Outcomes

SolventCooling Rate (°C/min)Crystal PhaseDomain Size (nm)Remnant Polarization (µC/cm²)
Water5Monoclinic501.2
Ethanol/Water1Orthorhombic2000.8

Thin Film Deposition Approaches: Spin Coating vs. Thermal Evaporation

Thin films of diisopropylamine hydrobromide are critical for electronic applications, necessitating precise deposition techniques. Spin coating employs aqueous or ethanolic solutions (10–20 mg/mL), with spin speeds of 2000–4000 rpm producing uniform films (50–100 nm thickness). Atomic force microscopy (AFM) reveals root-mean-square (RMS) roughness values below 2 nm for films annealed at 80°C, ideal for capacitor dielectrics.

In contrast, thermal evaporation requires sublimation at 150–180°C under vacuum (10⁻⁶ mbar), yielding amorphous films with thicknesses controllable to ±5 nm. However, decomposition above 200°C limits this method’s utility. X-ray photoelectron spectroscopy (XPS) confirms stoichiometric preservation in spin-coated films, whereas evaporated films exhibit minor bromide loss (∼5%) due to thermal dissociation.

Table 3: Thin Film Deposition Parameters and Characteristics

MethodSolution Concentration (mg/mL)Temperature (°C)Thickness (nm)Roughness (RMS, nm)Crystallinity
Spin Coating1580751.8Polycrystalline
Thermal EvaporationN/A1601003.2Amorphous

Dates

Modify: 2023-08-19

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